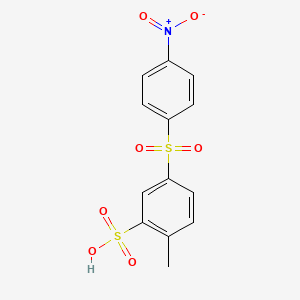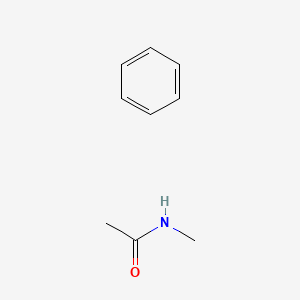![molecular formula C10H14O3S B14365431 [3-(Methanesulfonyl)propoxy]benzene CAS No. 90183-65-6](/img/structure/B14365431.png)
[3-(Methanesulfonyl)propoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Methanesulfonyl)propoxy]benzene: is an organic compound characterized by a benzene ring substituted with a 3-(methanesulfonyl)propoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methanesulfonyl)propoxy]benzene typically involves the reaction of 3-hydroxypropylbenzene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
C6H5CH2CH2CH2OH+CH3SO2Cl→C6H5CH2CH2CH2OSO2CH3+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-(Methanesulfonyl)propoxy]benzene can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of sulfone derivatives.
Reduction: Reduction of the methanesulfonyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding sulfide.
Substitution: The benzene ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation
Major Products:
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Nitro, sulfonyl, and halogenated derivatives
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: [3-(Methanesulfonyl)propoxy]benzene is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic chemistry.
Biology and Medicine:
Pharmaceuticals: This compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with high specificity and potency.
Industry:
Materials Science: this compound is used in the production of specialty polymers and resins. Its chemical properties contribute to the durability and performance of these materials.
Mécanisme D'action
The mechanism of action of [3-(Methanesulfonyl)propoxy]benzene depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The methanesulfonyl group can form strong interactions with the target protein, leading to a therapeutic effect. The molecular pathways involved can vary depending on the specific target and the nature of the interaction.
Comparaison Avec Des Composés Similaires
- [3-(Methanesulfonyl)propyl]benzene
- [3-(Methanesulfonyl)propoxy]toluene
- [3-(Methanesulfonyl)propoxy]phenol
Comparison:
- [3-(Methanesulfonyl)propyl]benzene: Similar in structure but lacks the oxygen atom in the propoxy group, which can affect its reactivity and solubility.
- [3-(Methanesulfonyl)propoxy]toluene: Contains a methyl group on the benzene ring, which can influence its chemical properties and potential applications.
- [3-(Methanesulfonyl)propoxy]phenol: Has a hydroxyl group on the benzene ring, providing additional sites for chemical reactions and potential biological activity.
Uniqueness: [3-(Methanesulfonyl)propoxy]benzene is unique due to the presence of both the methanesulfonyl and propoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
90183-65-6 |
|---|---|
Formule moléculaire |
C10H14O3S |
Poids moléculaire |
214.28 g/mol |
Nom IUPAC |
3-methylsulfonylpropoxybenzene |
InChI |
InChI=1S/C10H14O3S/c1-14(11,12)9-5-8-13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |
Clé InChI |
SVGLOWOHPLVFID-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CCCOC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14365352.png)
![3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one](/img/structure/B14365359.png)
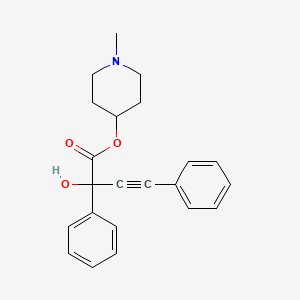
![N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline](/img/structure/B14365371.png)
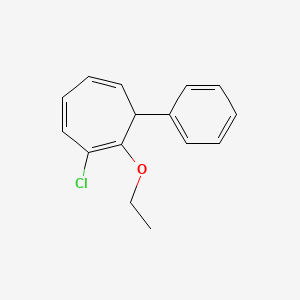
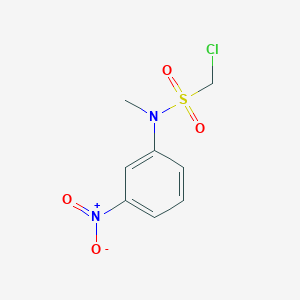
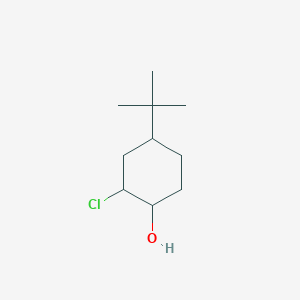
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}piperidine](/img/structure/B14365385.png)
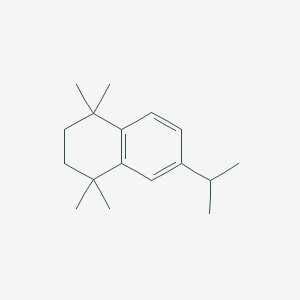
![3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-10,13-dimethyl-3-[(3S,4R,6R)-3,4,6-trihydroxy-5-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14365395.png)
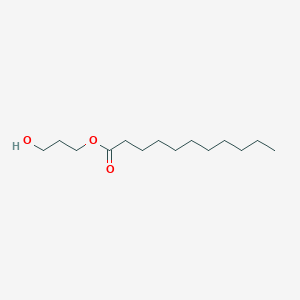
![4-Chloro-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14365410.png)
